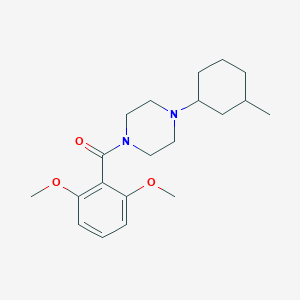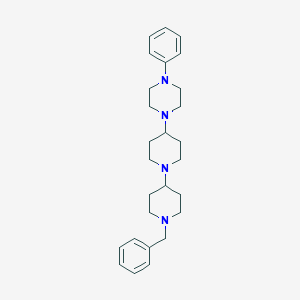![molecular formula C25H35N3O2 B247610 1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine, commonly known as EPPMP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 1999 and has since been studied for its potential applications in scientific research. In
Wirkmechanismus
The mechanism of action of EPPMP involves its interaction with various neurotransmitter systems in the brain. It binds to the dopamine D2 receptor and the serotonin 5-HT1A receptor, leading to increased levels of these neurotransmitters in the brain. EPPMP also inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.
Biochemical and Physiological Effects:
EPPMP has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness. It has also been found to improve cognitive function and memory. EPPMP has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
EPPMP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, making it a useful tool for studying these neurotransmitter systems. However, EPPMP also has some limitations for lab experiments. It has a short half-life, which means that its effects are short-lived. It also has a high binding affinity for other receptors, which can make it difficult to isolate its effects on specific neurotransmitter systems.
Zukünftige Richtungen
There are several future directions for the study of EPPMP. One direction is to explore its potential as a treatment for anxiety and depression. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, EPPMP could be used as a tool to study the role of dopamine and serotonin in various physiological and pathological conditions. Finally, the synthesis of EPPMP could be optimized to increase its yield and purity, making it more readily available for scientific research.
Synthesemethoden
The synthesis method of EPPMP involves the reaction of 1-(4-ethoxybenzyl)piperidin-4-amine with 4-(2-methoxyphenyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using standard techniques. The yield of EPPMP varies depending on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
EPPMP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to interact with various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. EPPMP has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor. It has also been found to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Eigenschaften
Produktname |
1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
|---|---|
Molekularformel |
C25H35N3O2 |
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
1-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C25H35N3O2/c1-3-30-23-10-8-21(9-11-23)20-26-14-12-22(13-15-26)27-16-18-28(19-17-27)24-6-4-5-7-25(24)29-2/h4-11,22H,3,12-20H2,1-2H3 |
InChI-Schlüssel |
YGNYOMUYELCKJX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247533.png)
![1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247534.png)
![1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone](/img/structure/B247535.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247538.png)
![1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B247539.png)
![4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247542.png)


![1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)
![4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol](/img/structure/B247550.png)